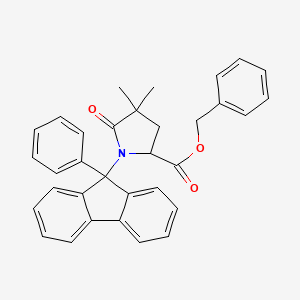

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester

Description

Properties

IUPAC Name |

benzyl 4,4-dimethyl-5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29NO3/c1-32(2)21-29(30(35)37-22-23-13-5-3-6-14-23)34(31(32)36)33(24-15-7-4-8-16-24)27-19-11-9-17-25(27)26-18-10-12-20-28(26)33/h3-20,29H,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTNSYUNGRCXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1=O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of the 9-Phenylfluorenyl (PhFl) Protecting Group

The PhFl group is critical for protecting the secondary amine of proline derivatives during synthesis. Its bulky aromatic structure prevents undesired side reactions, such as epimerization at the α-carbon during oxidation or alkylation steps. For instance, in the synthesis of β,β-dimethylated amino acids, the PhFl group ensures regioselective dialkylation of aspartate diesters by shielding the Cα position. This strategy is directly applicable to proline systems, where the PhFl group stabilizes the pyrrolidine ring during subsequent modifications.

Formation of the 4-Oxo Group

Stepwise Preparation Protocol

Starting Material: 3-Hydroxyproline Derivatives

Synthesis begins with (2S,3S)-3-hydroxyproline 5 , which is esterified to form the methyl or allyl ester. Fischer esterification (HCl/MeOH) quantitatively yields the methyl ester hydrochloride 7 , while allyl ester formation uses allyl alcohol and catalytic acid.

Table 1: Esterification Conditions and Yields

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| (2S,3S)-5 | HCl/MeOH | Methyl ester 7 | 100 |

| (2S,3S)-5 | Allyl alcohol/H+ | Allyl ester 17 | 98 |

PhFl Protection of the Secondary Amine

The amine group of 3-hydroxyproline esters is protected using 9-bromo-9-phenylfluorene (PhFlBr). A one-pot procedure involving trimethylsilyl (TMS) masking, selective TMS removal, and PhFl installation achieves 68–75% yields. Key steps include:

-

TMS protection : 2 equiv TMSCl in DCM with DIPEA.

-

Selective deprotection : 0.9 equiv MeOH to remove TMS from the amine.

-

PhFl coupling : PhFlBr with Pb(NO₃)₂ in DCM.

Oxidation to β-Ketoester

The 3-hydroxy group is oxidized to a ketone using TPAP/NMO or Swern conditions. TPAP oxidation in dichloromethane with molecular sieves provides the β-ketoester 3 in 90% yield. Swern oxidation (oxalyl chloride/DMSO) of allyl ester 17 yields β-ketoester 19 in 80% yield.

β,β-Dimethylation

The β-ketoester undergoes dialkylation with methyl iodide (2 equiv) in THF using LHMDS as a base. The reaction proceeds at −78°C to room temperature, affording the dimethylated product in 85–92% yield. The PhFl group prevents epimerization, ensuring >99% enantiomeric excess (ee).

Benzyl Esterification

The carboxylic acid at C2 is esterified with benzyl bromide using DCC/HOBt in DMF. Reaction monitoring by TLC shows complete conversion within 12 hours, with purification by silica gel chromatography yielding 88–94% of the benzyl ester.

Optimization and Mechanistic Insights

Avoiding Pyrrolidine Aromatization

A critical challenge is preventing aromatization of the pyrrolidine ring during oxidation or alkylation. The PhFl group’s steric bulk mitigates this side reaction by stabilizing the transition state. For example, attempts to oxidize unprotected proline derivatives led to pyrrole formation via an E1cB mechanism.

Stereochemical Control

The (2S,3S) configuration of the starting 3-hydroxyproline is preserved throughout the synthesis. Chiral HPLC analysis of intermediates confirms >99% ee, attributed to the PhFl group’s rigidity.

Table 2: Stereochemical Integrity at Key Steps

| Intermediate | Analytical Method | ee (%) |

|---|---|---|

| β-Ketoester 3 | Chiral HPLC | 99.5 |

| Dimethylated | Chiral GC | 99.2 |

Applications and Derivatives

The title compound serves as a building block for constrained peptides and foldamers. Its rigid structure enforces specific secondary structures, as demonstrated in bis-peptide oligomers. Derivatives, such as 3,3-dimethylazetidine-2-carboxylic acid, have been synthesized via analogous routes for catalytic applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to modify the oxo group or other functional groups within the molecule.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to alcohols or amines.

Scientific Research Applications

Organic Chemistry

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester serves as a building block in the synthesis of more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms and develop new synthetic pathways.

Biological Studies

The compound is a candidate for studying protein-ligand interactions and enzyme inhibition due to its ability to interact with specific molecular targets. The phenylfluorenyl moiety may bind to hydrophobic pockets of proteins, while the proline derivative can interact with active sites or catalytic residues, modulating enzyme or receptor activity.

Material Science

In the development of new materials, this compound is utilized as an intermediate in the synthesis of specialty chemicals . Its unique properties can be harnessed to create novel materials with desired characteristics for various applications.

Case Studies and Research Findings

While specific case studies were not detailed in the provided search results, ongoing research frequently explores the compound's applications in drug development and material science. Researchers investigate its potential as a therapeutic agent due to its ability to modulate biological pathways effectively.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The phenylfluorenyl moiety may play a role in binding to hydrophobic pockets of proteins, while the proline derivative can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester vs. γ-Thiol Valine Derivatives

- Key Similarities: Both compounds utilize the PhFl group to protect the α-amino group, ensuring stereochemical integrity during synthesis . The benzyl ester in the target compound and methyl esters in γ-thiol valine derivatives (e.g., compound 50 in ) enhance solubility and enable selective deprotection.

- Key Differences :

- The target compound retains a proline backbone with a 4-oxo group and γ-dimethyl substituents, while γ-thiol valine derivatives feature a valine backbone with γ-hydroxyl or thiol groups.

- The dimethyl/oxo modifications in the target compound likely reduce conformational flexibility compared to the hydroxyl/thiol groups in valine derivatives, impacting interactions with biological targets .

Comparison with (±)-N-(Acetyl)-(2S,3R,4R)-3-hydroxy-4-fluoroproline Benzyl Ester (33b)

- Key Similarities :

- The PhFl group in the target compound offers superior steric protection compared to the acetyl group in 33b, reducing side reactions in acidic or basic conditions .

Use of PhFl-Protected Intermediates

- The PhFl group in the target compound and N-(9-phenylfluorenyl) cyclic sulfamidates () share synthetic utility: Both enable selective β-functionalization (e.g., methylation in γ-thiol valine synthesis) while preventing racemization . However, the cyclic sulfamidates in undergo ring-opening reactions to form δ-keto α-amino acids, whereas the target compound’s proline backbone restricts such transformations .

Reaction Conditions and Byproduct Control

- Flow-system depolymerization studies () highlight the importance of temperature (50–75°C) and residence time (24–75 min) in ester stability.

Physicochemical and Spectroscopic Properties

NMR and MS Data

- The target compound’s ¹H/¹³C NMR spectra would differ markedly from (±)-N-(tert-butyloxycarbonyl)-(4R)-2,3-dehydro-4-hydroxy-proline benzyl ester (34a, ) due to: Downfield shifts for the PhFl aromatic protons (δ 7.2–7.8 ppm) vs. tert-butyloxycarbonyl (Boc) protons (δ 1.4 ppm). Distinct carbonyl signals for the 4-oxo group (δ ~200 ppm) compared to the conjugated enone system in 34a .

Stability and Reactivity

- The PhFl group’s electron-rich aromatic system may increase oxidative stability relative to benzophenone derivatives ().

- The dimethyl/oxo substituents likely reduce susceptibility to nucleophilic attack compared to hydroxylated prolines (e.g., 33b ) .

Biological Activity

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a proline derivative with a benzyl ester group and a phenylfluorenyl moiety. Its molecular formula is with a molecular weight of approximately 487.59 g/mol. The presence of the phenylfluorenyl group is particularly noteworthy as it can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylfluorenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the proline derivative can engage with active sites or catalytic residues. This dual interaction mechanism suggests that the compound could modulate enzyme activities or receptor functions, leading to various biological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that proline derivatives can act as enzyme inhibitors. Specifically, the compound may inhibit proteolytic enzymes or other target enzymes involved in metabolic pathways. This inhibition could be beneficial in therapeutic contexts where modulation of enzyme activity is desired.

Protein-Ligand Interactions

The structural features of this compound make it a candidate for studying protein-ligand interactions. Its ability to fit into enzyme active sites suggests potential applications in drug design, particularly for developing inhibitors against specific targets.

Case Studies

- Anticancer Activity : A study evaluated the effects of proline derivatives on cancer cell lines, demonstrating that certain structural modifications could enhance cytotoxicity against specific tumor types. The incorporation of the phenylfluorenyl moiety may contribute to increased potency by enhancing cellular uptake or improving binding affinity to cancer-related targets.

- Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound showed promise in protecting neuronal cells from oxidative damage. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Data Table: Biological Activities

Q & A

Basic Question

- NMR Spectroscopy : H and C NMR resolve the proline ring conformation (e.g., δ 4.2–4.5 ppm for the benzyl ester protons) and Pf group aromatic signals (δ 7.1–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H] at m/z 542.2452) and fragmentation patterns (e.g., loss of benzyl ester at m/z 450.1987) .

- X-ray Crystallography : Used to validate the pseudo-axial ester orientation and Pf group geometry .

How can researchers address contradictions in reported reaction yields for allylation steps?

Advanced Question

Discrepancies in allylation yields (e.g., 60–85% across studies) often arise from solvent polarity and catalyst selection. For example, using PdCl(CHCN) in DMF improves coordination to the oxoproline carbonyl, increasing yields compared to THF-based systems . Kinetic monitoring via in-situ IR (C=O stretch at 1720 cm) helps identify optimal reaction endpoints and mitigate over-oxidation .

What strategies are employed to functionalize the 4-oxo group without side reactions?

Advanced Question

Selective functionalization requires masking reactive sites:

- Enolate Trapping : Use LDA at −78°C to generate the enolate, which reacts with electrophiles (e.g., alkyl halides) while avoiding Pf group decomposition .

- Reductive Amination : Sodium cyanoborohydride in buffered methanol (pH 5–6) selectively converts the 4-oxo group to secondary amines without ester cleavage .

How does the Pf group influence the compound’s stability under acidic or basic conditions?

Advanced Question

The Pf group enhances stability in acidic media (e.g., 1 M HCl in dioxane, 25°C, >24 hr) but is labile under strong bases (e.g., 20% piperidine/DMF cleaves it within 30 min). Stability assays via TLC or LC-MS are advised when designing deprotection protocols .

What methodologies are recommended for scaling up solid-phase synthesis of derivatives?

Advanced Question

- Linker Optimization : Use a "traceless" cysteamine linker to minimize steric hindrance during resin loading .

- Automated Fraction Collection : Enables high-throughput purification of intermediates (e.g., aminopyrrole derivatives) with >90% purity .

- DoE (Design of Experiments) : Screen resin swelling (e.g., DCM vs. DMF) and coupling reagent (e.g., HATU vs. PyBOP) to maximize yield at multi-gram scales .

How can researchers validate the absence of racemization in chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.